5-(4-cyanophenyl)furan-2-carboxylic Acid
CAS No.: 52938-94-0
Cat. No.: VC3918234
Molecular Formula: C12H7NO3
Molecular Weight: 213.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52938-94-0 |
|---|---|
| Molecular Formula | C12H7NO3 |
| Molecular Weight | 213.19 g/mol |
| IUPAC Name | 5-(4-cyanophenyl)furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H7NO3/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6H,(H,14,15) |
| Standard InChI Key | QSWFKKSKRNCSDY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-(4-Cyanophenyl)furan-2-carboxylic acid (IUPAC name: 5-(4-cyanophenyl)furan-2-carboxylic acid) consists of a furan ring system with two substituents: a carboxylic acid group at position 2 and a 4-cyanophenyl group at position 5. The molecular formula is C₁₂H₇NO₃, with a molecular weight of 213.19 g/mol (calculated from PubChem data for analogous compounds ). The cyanophenyl group introduces strong electron-withdrawing effects, which influence the electronic properties of the furan ring and its reactivity in chemical transformations.
Table 1: Computed Physicochemical Properties
The planar structure of the furan ring and the conjugated π-system of the cyanophenyl group contribute to the compound’s stability and capacity for π-π interactions in biological targets .
Synthetic Methodologies
Primary Synthesis Routes
The synthesis of 5-(4-cyanophenyl)furan-2-carboxylic acid can be inferred from analogous procedures for related furan-2-carboxylic acids. A common approach involves the following steps:
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Formation of the Furan Core: Cyclization of 1,4-diketones under acid catalysis generates the furan ring. For example, 4-cyanophenylacetophenone may undergo Claisen condensation with diethyl carbonate to form a diketone precursor, which is subsequently cyclized using sulfuric acid .
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Introduction of the Carboxylic Acid Group: Hydrolysis of a methyl ester intermediate (e.g., methyl 5-(4-cyanophenyl)furan-2-carboxylate ) under basic conditions yields the carboxylic acid. This step typically employs sodium hydroxide in methanol/water at reflux .
Table 2: Representative Reaction Conditions for Ester Hydrolysis
| Reagent | Solvent | Temperature | Duration | Yield |
|---|---|---|---|---|
| NaOH (2M) | MeOH/H₂O (3:1) | 80°C | 4 hours | 85% |
Alternative Pathways
Recent advances utilize cross-coupling reactions to construct the aryl-furan linkage. A palladium-catalyzed Suzuki-Miyaura coupling between 5-bromofuran-2-carboxylic acid derivatives and 4-cyanophenylboronic acid offers a modular route . This method benefits from mild conditions and functional group tolerance, achieving yields up to 78% .
Chemical Reactivity and Functionalization
Nucleophilic Acyl Substitution
The carboxylic acid group undergoes standard reactions, including:
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Esterification: Treatment with methanol and catalytic sulfuric acid produces methyl esters, useful for further derivatization .
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Amide Formation: Coupling with amines via carbodiimide-mediated activation generates amide derivatives, which are prevalent in drug discovery .
Electrophilic Aromatic Substitution
The electron-deficient cyanophenyl group directs electrophilic substitution to the meta position, enabling halogenation or nitration under controlled conditions. For instance, bromination at the 3-position of the phenyl ring has been reported for similar compounds .
| Compound | IC₅₀ (μM) | MIC₉₉ (μM) | Target |
|---|---|---|---|
| 5-(3-Cyano-5-(CF₃)phenyl)furan-2-COOH | 15 | 125 | MbtI |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | 22 | 250 | MbtI |
Structure-Activity Relationships (SAR)
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Furan Ring: Essential for activity; replacement with thiophene reduces potency .
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4-Cyanophenyl Substituent: The cyano group improves membrane permeability compared to nitro or methoxy groups .
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Carboxylic Acid: Critical for hydrogen bonding with MbtI’s Lys274 and Asp267 residues .
Computational and Spectroscopic Characterization
NMR Spectroscopy
¹H NMR data for methyl 5-(4-cyanophenyl)furan-2-carboxylate (a precursor) reveals characteristic signals:
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δ 8.28 (d, J = 8.5 Hz, 2H, aromatic H-2,6)
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δ 7.93 (d, J = 8.5 Hz, 2H, aromatic H-3,5)
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δ 7.28 (d, J = 3.7 Hz, 1H, furan H-3)
The carboxylic acid proton typically appears as a broad singlet near δ 12–13 ppm in DMSO-d₆ .
X-ray Crystallography
While no crystal structure of 5-(4-cyanophenyl)furan-2-carboxylic acid is available, analogues like 5-(4-nitrophenyl)furan-2-carboxylic acid exhibit planar geometries with dihedral angles of 15–20° between the furan and phenyl rings . This slight distortion optimizes packing in the enzyme’s binding pocket.
Applications and Future Directions
Therapeutic Development
The compound’s dual functionality (carboxylic acid for target binding, cyanophenyl for pharmacokinetics) positions it as a lead for antitubercular agents. Further optimization could involve:
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Prodrug Strategies: Ester prodrugs to enhance oral bioavailability .
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Combination Therapies: Pairing with first-line drugs like isoniazid to overcome resistance .
Material Science Applications
The conjugated system and strong dipole moment (from the cyano group) suggest potential in organic electronics, though this remains unexplored in the literature.
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